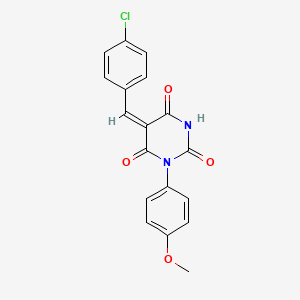

![molecular formula C19H13N3OS B4943033 N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4943033.png)

N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide, also known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound was first synthesized in 2010 by a team of researchers at the University of California, San Francisco, and has since been the subject of numerous scientific studies.

Wirkmechanismus

N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide inhibits the activity of ENaC and TLR4 by binding to specific sites on these proteins. ENaC is a transmembrane protein that regulates the flow of sodium ions across epithelial cells in the lungs, kidneys, and other organs. N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide binds to a specific site on ENaC and prevents the channel from opening, thereby reducing sodium transport across the epithelial cells. TLR4 is a transmembrane protein that recognizes bacterial lipopolysaccharides and initiates an immune response. N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide binds to a specific site on TLR4 and prevents the receptor from activating downstream signaling pathways, thereby reducing the inflammatory response.

Biochemical and Physiological Effects

N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects in preclinical models. Inhibition of ENaC activity by N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide has been shown to reduce sodium transport across epithelial cells, leading to decreased fluid absorption in the lungs and kidneys. This effect has been shown to be beneficial in various diseases, including pulmonary edema, cystic fibrosis, and hypertension. Inhibition of TLR4 activity by N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide has been shown to reduce the inflammatory response in various preclinical models of sepsis, arthritis, and inflammatory bowel disease.

Vorteile Und Einschränkungen Für Laborexperimente

N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively characterized using various analytical techniques, and its mechanism of action has been well-established. N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide has been shown to be effective in various preclinical models of disease, making it a promising candidate for further development. However, there are also limitations to using N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide in lab experiments. It has not been tested extensively in human clinical trials, and its safety and efficacy in humans are still unknown. Additionally, N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide has a relatively short half-life in vivo, which may limit its therapeutic potential.

Zukünftige Richtungen

There are several future directions for research on N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide. One area of interest is the development of more potent and selective inhibitors of ENaC and TLR4. Another area of interest is the evaluation of N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide in human clinical trials for various diseases, including cystic fibrosis, hypertension, sepsis, and inflammatory bowel disease. Additionally, the use of N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide in combination with other drugs may enhance its therapeutic potential and reduce its limitations. Finally, the development of N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide analogs with improved pharmacokinetic properties may further enhance its therapeutic potential.

Synthesemethoden

The synthesis of N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2-bromo-5-nitrothiophene, which is then reacted with 3-(2-aminophenyl)quinoxalin-2(1H)-one to form the intermediate product. The intermediate product is then reacted with 2-chloro-N-(2-cyanophenyl)acetamide to form the final product, N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide. The synthesis of N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide has been optimized to achieve high yields and purity, and the compound has been extensively characterized using various analytical techniques.

Wissenschaftliche Forschungsanwendungen

N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects in various preclinical models. N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide has been shown to inhibit the activity of a protein called epithelial sodium channel (ENaC), which plays a critical role in the regulation of sodium and fluid balance in the body. Dysregulation of ENaC activity has been implicated in various diseases, including cystic fibrosis, hypertension, and pulmonary edema. N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide has also been shown to inhibit the activity of a protein called TLR4, which plays a critical role in the immune response to bacterial infections. Dysregulation of TLR4 activity has been implicated in various inflammatory diseases, including sepsis, arthritis, and inflammatory bowel disease.

Eigenschaften

IUPAC Name |

N-(3-quinoxalin-2-ylphenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3OS/c23-19(18-9-4-10-24-18)21-14-6-3-5-13(11-14)17-12-20-15-7-1-2-8-16(15)22-17/h1-12H,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLAKGOHDTGZVKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~2~-[3-(2-Quinoxalinyl)phenyl]-2-thiophenecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,2-dimethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B4942957.png)

![5-chloro-2-{2-[(4-methoxyphenyl)amino]ethyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride](/img/structure/B4942969.png)

![4-[3-acetyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B4942979.png)

![N-[4-(3,4-dichlorophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]aniline hydrobromide](/img/structure/B4942997.png)

![2-methoxy-N-[1-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B4943013.png)

![2-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B4943017.png)

![3-[(4-fluorophenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4943025.png)

![4-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4943040.png)

![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B4943050.png)

![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4943051.png)

![2,2'-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis[N-(4-methylphenyl)acetamide]](/img/structure/B4943061.png)